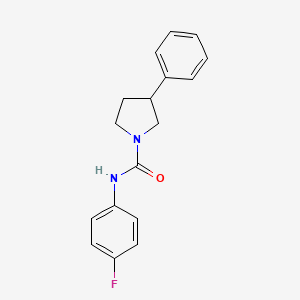

N-(4-氟苯基)-3-苯基吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

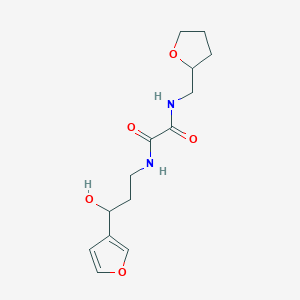

“N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide” is likely a complex organic compound. It seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two phenyl groups, which are aromatic rings of six carbon atoms .

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. Without specific information on “N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide”, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .科学研究应用

药用化学应用

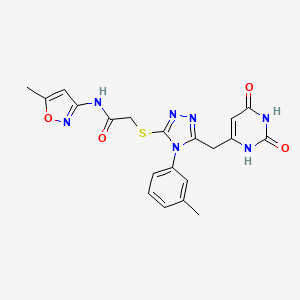

N-(4-氟苯基)-3-苯基吡咯烷-1-甲酰胺衍生物已被探索其在抑制各种酶和受体方面的潜力,显示出显着的药理学潜力。例如,已将取代衍生物鉴定为 Met 激酶超家族的有效且选择性抑制剂,某些化合物在口服给药后在 Met 依赖性人胃癌模型中显示出完全的肿瘤停滞。这表明它们在癌症治疗中的潜在应用 (Schroeder 等人,2009 年)。类似地,含有苯基吡咯烷和苯基哌啶取代的苯并咪唑甲酰胺的化合物对 PARP-1 酶显示出极好的效力,突出了它们在治疗各种癌症中的应用 (Penning 等人,2010 年)。

有机合成和化学生物学

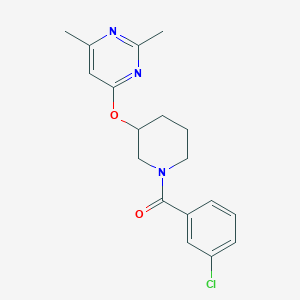

4-氟吡咯烷衍生物在药用化学中的合成和应用,特别是作为二肽基肽酶 IV 抑制剂,说明了该化合物在有机合成中的重要性。通过双氟化制备的 N-保护的 4-氟吡咯烷-2-羰基氟化物用作制备各种药物化合物的有用合成子,展示了 N-(4-氟苯基)-3-苯基吡咯烷-1-甲酰胺在合成应用中的多功能性 (Singh & Umemoto,2011 年)。

材料科学和荧光成像

在材料科学领域,N-(4-氟苯基)-3-苯基吡咯烷-1-甲酰胺的衍生物已被用于开发高度稳定的电致变色和电致发光材料。这些材料在电刺激下表现出可逆且稳定的颜色变化,使其有望用于包括智能窗口和显示器在内的各种技术应用。将双(二苯胺基)-芴单元掺入聚酰胺中,导致开发出具有出色溶解性、热稳定性和荧光特性的材料,突出了 N-(4-氟苯基)-3-苯基吡咯烷-1-甲酰胺衍生物在先进材料科学应用中的潜力 (Sun 等人,2016 年)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to target enzymes such asSuccinate Dehydrogenase (SDH) and Sirtuin1 (SIRT1) . These enzymes play crucial roles in cellular metabolism and regulation.

Mode of Action

Analogs of this compound have been shown to inhibit enzymes like sdh . Inhibition of SDH can disrupt the electron transport chain, affecting cellular respiration and energy production. Similarly, inhibition of SIRT1 can lead to overexpression of p53, a gene responsible for negative regulation of the cell cycle .

Biochemical Pathways

Based on its potential targets, it can be inferred that it may affect pathways related to cellular respiration (via sdh inhibition) and cell cycle regulation (via sirt1 inhibition) .

Pharmacokinetics

Similar compounds have been predicted to have good pharmacokinetic properties, causing relatively low toxicity . These properties can significantly impact the bioavailability of the compound.

Result of Action

Based on its potential targets, it can be inferred that it may disrupt cellular energy production and affect cell cycle regulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide. For instance, factors such as pH, temperature, and presence of other substances can affect its stability and activity . .

属性

IUPAC Name |

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSYWVRLSRRZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-phenylpyrrolidine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzamide](/img/structure/B2893310.png)

![2-(6-Oxaspiro[3.4]octan-7-yl)ethanamine;hydrochloride](/img/structure/B2893311.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2893315.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-5-carboxylic acid](/img/structure/B2893316.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2893318.png)

![N-[4-(tert-butyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B2893319.png)

![5-Cyclopentylsulfanyl-7-(3-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2893320.png)

![N-[(4-chlorophenyl)methyl]-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2893321.png)